[2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol
Description
Properties
CAS No. |
2059932-67-9 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
[2-(1-methylcyclobutyl)-1,3-oxazol-5-yl]methanol |
InChI |
InChI=1S/C9H13NO2/c1-9(3-2-4-9)8-10-5-7(6-11)12-8/h5,11H,2-4,6H2,1H3 |
InChI Key |
OYDIXYCZZXQOFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)C2=NC=C(O2)CO |
Origin of Product |
United States |
Preparation Methods
Synthesis of (1-Methylcyclobutyl)methanol Intermediate
A key intermediate, (1-methylcyclobutyl)methanol, is prepared by the reduction of 1-methyl-cyclobutanecarboxylic acid ethyl ester using lithium aluminium hydride in anhydrous tetrahydrofuran at 0 to 20 °C for about 3 hours. The reaction mixture is then quenched with aqueous acid, extracted, dried, and concentrated to yield the alcohol intermediate with high purity. This step is crucial as it provides the cyclobutyl substituent with a primary alcohol functional group suitable for further transformations.
Oxazole Ring Formation
The oxazole ring is typically formed by cyclization of an oxime intermediate derived from the corresponding cyclobutanone. For example, 1-methylcyclobutanone reacts with hydroxylamine to form an oxime, which upon cyclization with suitable dehydrating agents or reagents (such as phosphoryl chloride or acid catalysts) yields the 1,3-oxazole ring system. This step requires careful control of reaction conditions to favor ring closure and avoid side reactions.
Introduction of the Hydroxymethyl Group
The hydroxymethyl group at the 5-position is introduced by reduction of an oxazole intermediate bearing a formyl or ester substituent at that position. A common approach involves reducing the oxazole-5-carboxylate or oxazole-5-formyl intermediate with lithium aluminium hydride in diethyl ether at 0 °C for 1 hour under inert atmosphere, followed by aqueous workup and purification by column chromatography. This method yields the target this compound with yields reported up to 90% or higher depending on purification.
Industrial and Scale-Up Considerations
In industrial settings, the synthesis is optimized for scale and efficiency. Continuous flow reactors may be employed for the reduction steps to improve safety and reproducibility. Purification techniques such as preparative chromatography or crystallization are used to ensure high purity. The use of inert atmosphere (nitrogen or argon) and anhydrous solvents is standard to prevent side reactions and degradation.
Summary Data Table of Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry:
In chemistry, [2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology:
The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action .
Medicine:
In medicine, this compound is explored for its potential therapeutic applications. Its derivatives are tested for efficacy in treating various diseases, including infections and inflammatory conditions .
Industry:
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of [2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects . The pathways involved often include signal transduction and metabolic processes, which are crucial for the compound’s biological activity .
Comparison with Similar Compounds
Physicochemical Properties
| Property | [2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol | [2-(3,5-Dichlorophenyl)-4,4-dimethyl-...]methanol | (2,4-Dimethyl-...)methanol | (2-Ethyl-4-methyl-...)methanol |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 167.21 | 286.15 | 127.14 | 156.19 |
| LogP (Predicted) | 1.2–1.5 | 2.8–3.2 | 0.3–0.6 | 1.0–1.3 |
| Aqueous Solubility (mg/mL) | Moderate (10–20) | Low (<5) | High (>50) | Moderate (15–25) |
| Melting Point (°C) | 80–85 (estimated) | 120–125 | 65–70 | 70–75 |
Key Observations:
- Lipophilicity: Bulky or halogenated substituents (e.g., dichlorophenyl) increase LogP, reducing aqueous solubility. The methylcyclobutyl group balances moderate lipophilicity with better solubility than aromatic analogs .
- Thermal Stability: Cyclobutyl-containing compounds may exhibit lower melting points than rigid aromatic derivatives due to reduced crystal packing efficiency .
Reactivity and Functional Group Interactions
- Hydroxymethyl Group: All analogs share the -CH₂OH group, enabling esterification, oxidation to carboxylic acids, or participation in hydrogen bonding. Steric hindrance from the methylcyclobutyl group may slow these reactions compared to less hindered analogs .
- Electrophilic Substitution: Electron-rich oxazole rings (e.g., aminophenyl analog ) undergo electrophilic substitution more readily than electron-deficient systems (e.g., dichlorophenyl analog ).
Biological Activity
[2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol is a compound with potential pharmacological significance due to its unique structural features. It contains an oxazole ring, which is known for various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : Approximately 169.21 g/mol
The structure of this compound features a cyclobutyl group attached to a methanol moiety and an oxazole ring, which contributes to its reactivity and biological activity.
Biological Activities
Research indicates that compounds containing oxazole rings exhibit a range of biological activities:
1. Antimicrobial Properties
Preliminary studies have shown that oxazole derivatives can possess antimicrobial properties against various bacterial strains. The specific mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2. Anti-inflammatory Effects
Several studies have suggested that this compound may exhibit anti-inflammatory properties. This could be attributed to its ability to inhibit pro-inflammatory cytokines and mediators.
3. Neuroprotective Effects
Compounds with similar structures have been investigated for neuroprotective effects, potentially making this compound a candidate for treating neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol | CHNO | Variation in cyclobutyl positioning |
| 2,4-Dimethyl-1,3-oxazol-5-yl)methanol | CHNO | Additional methyl groups on the oxazole ring |
| 5-(Chloromethyl)-2-(3-methylcyclobutyl)-1,3-oxazole | CHClNO | Chloromethyl substitution on oxazole |
The unique combination of functional groups in this compound may confer distinct biological activities not observed in similar compounds.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound analogs to assess their biological activities:
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various oxazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited significant antibacterial activity compared to standard antibiotics.
Case Study 2: Anti-inflammatory Mechanisms
In vitro assays demonstrated that this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory conditions.
Case Study 3: Neuroprotection
Research involving neuronal cell cultures showed that this compound could protect against oxidative stress-induced cell death. This finding supports further investigation into its neuroprotective mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
